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The N-terminal tail of histone H4, specifically residues 2-21, serves as a critical signaling hub in
the cellular response to DNA damage. This region is subject to a dynamic interplay of post-
translational modifications (PTMs), which orchestrate the recruitment of DNA damage response
(DDR) factors and influence the choice between major repair pathways: non-homologous end
joining (NHEJ) and homologous recombination (HR). This guide provides a comprehensive
overview of the key modifications, enzymatic regulators, and effector proteins centered on the
H4 (2-21) tail, supplemented with quantitative data, detailed experimental protocols, and
signaling pathway diagrams.

Core Post-Translational Modifications and Their
Functional Significance

The DDR landscape on the H4 (2-21) tail is dominated by two major types of modifications:
acetylation and methylation. These PTMs are dynamically added and removed by specific
enzymes, creating a "histone code" that is read by various effector proteins to initiate
downstream signaling cascades.

Histone H4 Acetylation in DDR

Acetylation of lysine residues on the H4 tail, particularly at positions 5, 8, 12, and 16, is a key
event in the DDR. This modification neutralizes the positive charge of lysine, leading to a more
open chromatin structure that facilitates the access of repair machinery to the damaged DNA.
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o H4K16ac: Acetylation of lysine 16 is a hallmark of active chromatin and plays a crucial role in
the DDR.[1] It is primarily mediated by the histone acetyltransferase (HAT) MOF (males
absent on the first).[1] Reduced levels of H4K16ac are associated with a defective DDR and
impaired double-strand break (DSB) repair.[1] MOF-mediated H4K16ac is critical for the
recruitment of the DDR protein MDC1.[2] Interestingly, the response of H4K16ac to DNA
damage can be biphasic, with an initial decrease followed by an increase at the damage
sites.[2][3]

o H4Kb5ac, H4K8ac, H4K12ac: These acetylation marks, along with H4K16ac, are deposited by
the HAT Tip60 (also known as KAT5) and p300.[2][4][5] In yeast, the homologous HAT Esal
is responsible for acetylating all H4 tail lysines and is essential for both NHEJ and a
replication-coupled repair pathway.[6] These acetylation events create binding sites for
bromodomain-containing proteins, which are important for DSB repair.[7]

Histone H4 Methylation in DDR

Methylation of lysine 20 on histone H4 is a critical mark that influences DNA repair pathway
choice, primarily through the recruitment of the key NHEJ factor 53BP1.[8][9]

» H4K20mel (monomethylation): This mark is established by the methyltransferase PR-Set7
(also known as KMT5A) and serves as a prerequisite for di- and trimethylation.[10][11]
Depletion of PR-Set7 leads to an accumulation of DNA damage.[9][12]

o H4K20me2 (dimethylation): This is a key mark for the recruitment of 53BP1, a central protein
in the NHEJ pathway.[8][9] The tandem Tudor domain of 53BP1 directly recognizes and
binds to H4K20me2.[8][13] This interaction is crucial for the localization of 53BP1 to sites of
DNA damage.[13] The dimethylation of H4K20 is catalyzed by SUV4-20H1/2 and MMSET.
[13] In undamaged cells, the H4K20me2 mark is masked by proteins like L3MBTL1 and
JMJID2A, which are removed upon DNA damage to allow 53BP1 binding.[8][9]

Quantitative Data in H4 (2-21) Mediated DNA
Damage Response

Quantitative analysis of histone modifications and protein interactions provides crucial insights
into the regulation of the DDR.
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Signaling Pathways

The interplay of modifications on the H4 (2-21) tail governs the recruitment of key DDR factors
and dictates the choice between NHEJ and HR repair pathways.
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H4 (2-21) tail modifications in DDR pathway choice.

Experimental Workflows

Visualizing the experimental workflows for studying the H4 (2-21) tail in DDR provides a clear
understanding of the methodologies employed.
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Key experimental workflows for studying H4 (2-21) in DDR.

Detailed Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay for PR-
Set7

This protocol is adapted for assaying the activity of a histone methyltransferase like PR-Set7 on
histone substrates.[1][16][17][18]
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Materials:

Recombinant PR-Set7 enzyme

o Histone H4 peptide (aa 1-24) or full-length histone H4

e S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)

e 2x HMT buffer (100 mM Tris-HCI pH 8.0, 20% glycerol, 2 mM DTT, 2 mM PMSF)

e P81 phosphocellulose paper

o Scintillation fluid and counter

Procedure:

e Set up the reaction mixture on ice in a total volume of 20 pL:

o

10 pL of 2x HMT buffer

[¢]

1 pg of histone H4 substrate

o

1 pL of 3H-SAM (1 pCi)

[e]

1-2 pL of recombinant PR-Set7 enzyme

o Nuclease-free water to 20 pL

¢ |ncubate the reaction at 30°C for 60 minutes.

e Spot 10 pL of the reaction onto a P81 phosphocellulose paper square.

e Wash the P81 paper three times for 5 minutes each in 0.1 M sodium bicarbonate buffer (pH
9.0).

e Wash once with acetone and let it air dry.

e Place the dry P81 paper in a scintillation vial with scintillation fluid.
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e Measure the incorporated radioactivity using a scintillation counter.

e For visualization, run the remaining 10 pL of the reaction on an SDS-PAGE gel, followed by
fluorography.

In Vitro Histone Acetyltransferase (HAT) Assay for
Tip60/MOF

This protocol describes a fluorescence-based assay to measure the activity of HATs like Tip60
or MOF.[4][10][19]

Materials:

e Recombinant Tip60 or MOF enzyme

Histone H4 peptide (aa 1-21)

Acetyl-CoA

HAT assay buffer (50 mM Tris-HCI pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

Fluorescent developer that reacts with free Coenzyme A (CoA-SH)

96-well black microplate

Fluorescence plate reader
Procedure:

e Prepare a reaction mixture in each well of the 96-well plate:

o

HAT assay buffer

o

10 uM Histone H4 peptide

[¢]

50 uM Acetyl-CoA

[¢]

Recombinant HAT enzyme
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Initiate the reaction by adding the enzyme and incubate at 37°C for 30-60 minutes.

Stop the reaction and add the fluorescent developer according to the manufacturer's
instructions.

Incubate in the dark for 15 minutes to allow the fluorescent signal to develop.

Measure the fluorescence intensity using a plate reader at the appropriate excitation and
emission wavelengths.

The fluorescence signal is proportional to the amount of free CoA produced, which
corresponds to the HAT activity.

Chromatin Immunoprecipitation (ChiP) for Histone
Modifications

This protocol provides a general workflow for performing ChIP to analyze the genomic
localization of histone modifications.[12][20][21][22]

Materials:

Cells of interest

Formaldehyde (1% final concentration for cross-linking)
Glycine (0.125 M final concentration for quenching)

Lysis buffer, ChIP dilution buffer, Wash buffers, Elution buffer

Antibody specific for the histone modification of interest (e.g., anti-H4K16ac, anti-
H4K20me2)

Protein A/G magnetic beads
RNase A and Proteinase K

DNA purification kit
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Procedure:

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-
link proteins to DNA. Quench with glycine.

Cell Lysis and Chromatin Fragmentation: Lyse the cells and sonicate the chromatin to obtain
fragments of 200-500 bp.

Immunoprecipitation: Incubate the sheared chromatin with the specific antibody overnight at
4°C. Add Protein A/G beads to pull down the antibody-chromatin complexes.

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove
non-specific binding.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the
cross-links by incubating at 65°C overnight with NaCl.

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a
standard DNA purification Kit.

Analysis: The purified DNA can be analyzed by gPCR for specific loci or by next-generation
sequencing (ChIP-seq) for genome-wide analysis.

53BP1 Foci Formation Assay

This immunofluorescence-based assay is used to visualize and quantify the recruitment of
53BP1 to sites of DNA damage.[23][24][25][26]

Materials:

Cells grown on coverslips
DNA damaging agent (e.qg., ionizing radiation, etoposide)
4% Paraformaldehyde (PFA) for fixation

0.5% Triton X-100 for permeabilization
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Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody against 53BP1

Fluorescently labeled secondary antibody

DAPI for nuclear counterstaining

Mounting medium

Fluorescence microscope

Procedure:

Induce DNA Damage: Treat cells with the DNA damaging agent and allow them to recover
for the desired time points (e.g., 1-4 hours).

Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and
then permeabilize with 0.5% Triton X-100 for 10 minutes.

Blocking and Antibody Incubation: Block non-specific binding with blocking buffer for 1 hour.
Incubate with the primary anti-53BP1 antibody overnight at 4°C.

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled
secondary antibody for 1 hour at room temperature in the dark.

Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto
microscope slides using mounting medium.

Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the
number of 53BP1 foci per nucleus using image analysis software. A cell is typically
considered positive if it contains >5 foci.

siRNA-mediated Knockdown of Histone Modifying
Enzymes

This protocol outlines the general steps for using small interfering RNA (siRNA) to deplete a
target protein, such as MOF or PR-Set7, to study its function in the DDR.[27][28]

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11342768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10371804/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Materials:

Cells to be transfected

siRNA targeting the gene of interest (and a non-targeting control sSiRNA)

Lipid-based transfection reagent (e.g., Lipofectamine)

Opti-MEM or other serum-free medium

Appropriate cell culture medium
Procedure:

o Cell Seeding: Seed cells in a multi-well plate to be 30-50% confluent at the time of
transfection.

e SiRNA-Lipid Complex Formation:
o Dilute the siRNA in serum-free medium.
o Dilute the transfection reagent in a separate tube of serum-free medium.

o Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at
room temperature to allow complex formation.

o Transfection: Add the siRNA-lipid complexes to the cells in fresh medium.
 Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein.
 Validation and Functional Assays:

o Validate the knockdown efficiency by Western blotting or qRT-PCR.

o Perform functional assays, such as the 53BP1 foci formation assay or a cell survival assay
after DNA damage, to assess the impact of the protein depletion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Histone H4 (2-21) in DNA Damage Response: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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